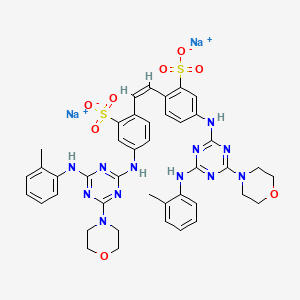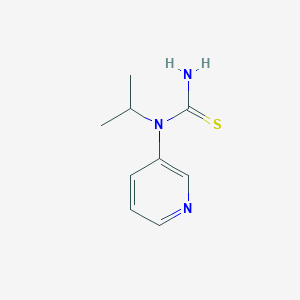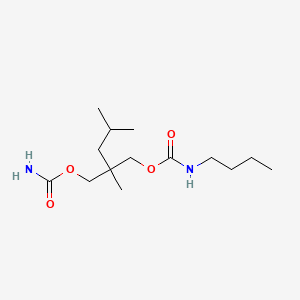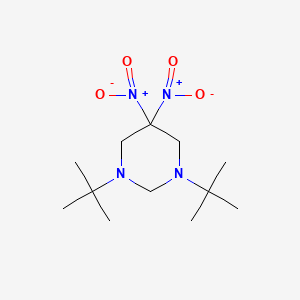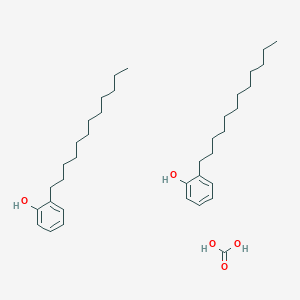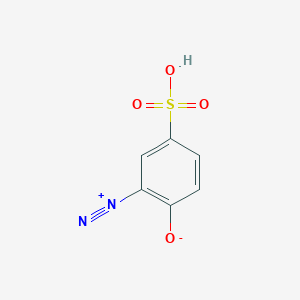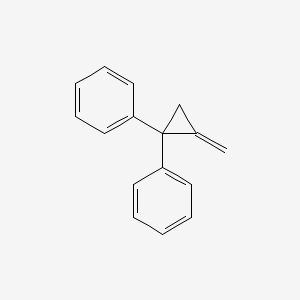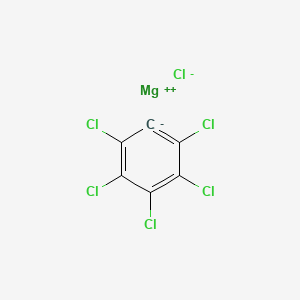
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is a chemical compound that consists of a magnesium ion coordinated with a pentachlorobenzene ligand and a chloride ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride typically involves the reaction of magnesium metal with 1,2,3,4,5-pentachlorobenzene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Atmosphere: Inert gas (e.g., nitrogen or argon)
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide (OH⁻) and cyanide (CN⁻) can replace the chloride ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pentachlorobenzene derivatives, while reduction may produce less chlorinated benzene compounds.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is used as a reagent in various synthetic transformations. It serves as a source of the pentachlorobenzene moiety in coupling reactions and other organic transformations.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel biological activities and mechanisms of action.
Industry
In industrial chemistry, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the production of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism by which magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. The pentachlorobenzene ligand can participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1-methylpiperidin-4-ide;chloride
- Magnesium;1,2,3,4,5-tetrachlorobenzene-6-ide;chloride
- Magnesium;1,2,3,4,5-hexachlorobenzene-6-ide;chloride
Uniqueness
Magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride is unique due to the specific arrangement of chlorine atoms on the benzene ring. This arrangement imparts distinct electronic and steric properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
31279-13-7 |
|---|---|
Formule moléculaire |
C6Cl6Mg |
Poids moléculaire |
309.1 g/mol |
Nom IUPAC |
magnesium;1,2,3,4,5-pentachlorobenzene-6-ide;chloride |
InChI |
InChI=1S/C6Cl5.ClH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |
Clé InChI |
QYZQMDBGSVLLCJ-UHFFFAOYSA-M |
SMILES canonique |
[C-]1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl.[Mg+2].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



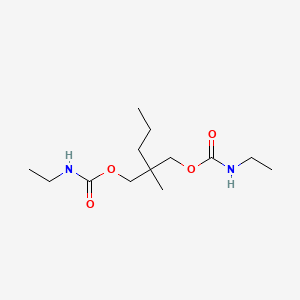
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
